molecular formula C14H19NO3 B255530 Butyl 3-(propionylamino)benzoate

Butyl 3-(propionylamino)benzoate

Katalognummer B255530
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: YIQWPOXOCDDDCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 3-(propionylamino)benzoate, also known as BPB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research due to its unique properties and potential applications in various fields, including medicine, pharmaceuticals, and materials science.

Wirkmechanismus

The mechanism of action of Butyl 3-(propionylamino)benzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This interaction can lead to changes in the structure and function of the target molecule, which can have various biological effects.
Biochemical and Physiological Effects:
Butyl 3-(propionylamino)benzoate has been shown to have various biochemical and physiological effects, depending on the target molecule and the specific conditions of the experiment. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various effects on the nervous system, including muscle contraction, increased heart rate, and improved cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

Butyl 3-(propionylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, Butyl 3-(propionylamino)benzoate also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for handling and storage.

Zukünftige Richtungen

There are several future directions for research on Butyl 3-(propionylamino)benzoate, including its potential applications in medicine, pharmaceuticals, and materials science. For example, Butyl 3-(propionylamino)benzoate could be used as a drug delivery system, where it can be conjugated with other molecules to target specific cells or tissues. It could also be used as a building block for the synthesis of new materials with unique properties, such as fluorescence or conductivity. In addition, further research is needed to understand the mechanism of action of Butyl 3-(propionylamino)benzoate and its potential effects on biological systems, including toxicity and side effects.
Conclusion:
In conclusion, Butyl 3-(propionylamino)benzoate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential for further development make it an interesting and important topic for future research. However, further studies are needed to fully understand its mechanism of action and potential effects on biological systems.

Synthesemethoden

Butyl 3-(propionylamino)benzoate can be synthesized through the reaction between butanol, 3-amino benzoic acid, and propionyl chloride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents, such as chloroform, acetone, and ethanol.

Wissenschaftliche Forschungsanwendungen

Butyl 3-(propionylamino)benzoate has been widely used in scientific research as a tool for studying various biological processes and mechanisms. For example, it has been used as a fluorescent probe for detecting the presence of zinc ions in cells and tissues. It has also been used as a substrate for studying the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, Butyl 3-(propionylamino)benzoate has been used as a model compound for studying the interaction between drugs and proteins.

Eigenschaften

Produktname

Butyl 3-(propionylamino)benzoate

Molekularformel

C14H19NO3

Molekulargewicht

249.3 g/mol

IUPAC-Name

butyl 3-(propanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16)

InChI-Schlüssel

YIQWPOXOCDDDCO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Kanonische SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.